molecular formula C10H9BrClN3 B8789469 1-Bromo-8-chloro-3-cyclobutylimidazo[1,5-A]pyrazine

1-Bromo-8-chloro-3-cyclobutylimidazo[1,5-A]pyrazine

Cat. No. B8789469
M. Wt: 286.55 g/mol
InChI Key: ZOYWYOGWHUNCQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-8-chloro-3-cyclobutylimidazo[1,5-A]pyrazine is a useful research compound. Its molecular formula is C10H9BrClN3 and its molecular weight is 286.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-8-chloro-3-cyclobutylimidazo[1,5-A]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-8-chloro-3-cyclobutylimidazo[1,5-A]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H9BrClN3

Molecular Weight

286.55 g/mol

IUPAC Name

1-bromo-8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine

InChI

InChI=1S/C10H9BrClN3/c11-8-7-9(12)13-4-5-15(7)10(14-8)6-2-1-3-6/h4-6H,1-3H2

InChI Key

ZOYWYOGWHUNCQG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=C3N2C=CN=C3Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a clear, vigorously stirred and cooled (0° C.) solution of 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine (0.75 g, 3.6 mmol) in DCM (90 mL) was added Br2 (0.28 mL, 5.4 mmol) in DCM (90 mL) over 34 min. The reaction became a light orange suspension towards the end of the addition. Stirring was continued at the temperature for 10 min then concentrated under reduced pressure at rt. The mixture was diluted with H2O (˜20 mL), basified with 2 M aq NaOH to ˜pH 7-9 and extracted with DCM (3×80 mL). The organic layers were washed (satd aq NaHCO3, brine), dried (Na2SO4), filtered, and concentrated under reduced pressure. Purification by flash chromatography on silica gel (50 g cartridge, 100% DCM) yielded the title compound as an off-white solid; 1H NMR (400 MHz, CD2Cl2) δ 7.41 (d, J=5.2 Hz, 1H), 7.16 (d, J=5.2 Hz, 1H), 3.70 (qud, J=1.2 Hz, 8.4 Hz, 1H), 2.48-2.33 (m, 4H), 2.13-2.02 (m, 1H), 1.98-1.88 (m, 1H); MS (ES+): m/z 286.1 (90), 288.0 (100) [MH+]; HPLC: tR=3.33 min (OpenLynx, polar—5 min).
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two

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